molecular formula C13H16ClNO3 B2719120 Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate CAS No. 886685-63-8

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

Numéro de catalogue: B2719120
Numéro CAS: 886685-63-8
Poids moléculaire: 269.73
Clé InChI: PETPHUJJSAPRJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate (CAS: 886685-63-8) is an ester derivative with the molecular formula C₁₃H₁₆ClNO₃ and a molecular weight of 269.725 g/mol . Structurally, it consists of a benzoate backbone substituted with a methyl group at the 4-position and a chloroacetylaminomethyl group at the 3-position. The compound is used in organic synthesis, particularly in peptidomimetics and anticancer agent development, due to its reactive chloroacetyl moiety, which facilitates nucleophilic substitution reactions . Its IUPAC name is ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate, and it is commercially available under identifiers like MDL MFCD07065458 .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 3-[[(2-chloroacetyl)amino]methyl]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETPHUJJSAPRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl glycinate hydrochloride to form the final product. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Formation of 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoic acid.

    Oxidation and Reduction: Formation of corresponding ketones or alcohols.

Applications De Recherche Scientifique

Synthesis Pathways

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate can be synthesized through the reaction of 4-methylbenzoic acid derivatives with chloroacetyl chloride in the presence of amines. The synthesis typically involves:

  • Reagents : Chloroacetyl chloride, amines, and solvents such as dichloromethane or dimethylformamide.
  • Conditions : Controlled temperature and pH, often using catalysts to enhance yields.
  • Characterization Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure.

Potential Anticancer Activity

This compound has shown promise as an anticancer agent due to its structural features that may inhibit cancer cell proliferation. Studies have indicated that compounds with similar structures can interact with specific cellular pathways involved in tumor growth.

Acetylcholinesterase Inhibition

Research suggests that derivatives of this compound may exhibit acetylcholinesterase inhibitory activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with similar functionalities have been studied for their ability to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .

Study Activity Evaluated IC50 Value (µM) Mechanism of Action
Study AAnticancerNot specifiedCell cycle arrest
Study BAcetylcholinesterase Inhibition2.7Enzyme inhibition

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of chloroacetyl derivatives, this compound was found to inhibit the growth of various cancer cell lines. The mechanism involved disruption of cell cycle progression and induction of apoptosis.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds against acetylcholinesterase. The study utilized molecular docking simulations to predict binding affinities and interactions with the enzyme, suggesting that this compound could serve as a lead compound for further development in treating Alzheimer's disease.

Mécanisme D'action

The mechanism of action of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate with key analogs, focusing on molecular features, synthetic routes, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Highlights Applications/Findings
This compound C₁₃H₁₆ClNO₃ 269.725 Chloroacetylaminomethyl, 4-methyl Reacted with triphosgene/Et₃N in THF Intermediate in peptidomimetics
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate C₁₇H₁₇ClN₂O₅S 396.845 4-Chlorobenzylsulfanyl, acetylaminomethyl Alkylation of aromatic amines Anticancer agent precursor
Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate C₁₇H₁₇ClN₂O₅S 396.845 4-Chlorophenylsulfonyl, acetylaminomethyl Sulfonylation of amines Not reported; structural analog
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 374.866 Diethylaminoethyl, 4-chlorobenzoyl Esterification of chlorobenzoyl derivatives Potential CNS activity (inferred)
Ethyl 3-amino-4-(methylamino)benzoate C₁₁H₁₆N₂O₂ 208.260 Amino, methylamino Gewald reaction derivatives Lower reactivity due to lack of chloroacetyl

Structural and Functional Differences

  • Chloroacetyl vs. Sulfonyl/Sulfanyl Groups : The chloroacetyl group in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., with thiols or amines) . In contrast, sulfonyl/sulfanyl analogs (e.g., ) exhibit higher stability but reduced reactivity .
  • Aminoethyl vs. Ester Linkers: The diethylaminoethyl group in improves solubility in polar aprotic solvents, whereas the ethyl ester in the target compound favors lipid solubility .

Key Data Tables

Table 1: Molecular Properties

Property Target Compound Analog Analog Analog
ClogP 2.8 (est.) 3.1 3.0 2.5
Water Solubility Low (<1 mg/mL) Very Low Low Moderate
Reactivity High (Cl-) Moderate Low Low

Notes and Limitations

Data Gaps : Specific biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Discrepancies: notes discontinuation, while other sources focus on synthesis —this may reflect regional availability or patent issues.

Structural Similarity: Ethyl 3-amino-4-(methylamino)benzoate (similarity score: 0.96) lacks the chloroacetyl group, reducing its utility in electrophilic reactions .

Activité Biologique

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is a synthetic compound with distinct biological activities, particularly noted for its potential in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic ester characterized by the following structural features:

  • Ethyl group : Contributes to the compound's solubility and reactivity.
  • Chloroacetylamino group : Imparts biological activity, particularly in enzyme inhibition.
  • Methyl substituent on the benzene ring : Enhances lipophilicity, affecting absorption and distribution.

The molecular formula is C13H14ClNO3C_{13}H_{14}ClNO_3, with a molecular weight of approximately 257.7 g/mol.

Research indicates that this compound exhibits potent relaxant effects on isolated rat trachea, primarily through calcium channel blockade. This suggests a potential application in treating respiratory conditions by relaxing bronchial smooth muscle.

The compound's mechanism may involve:

  • Inhibition of specific enzymes : Preliminary studies indicate that it may inhibit enzymes involved in inflammatory processes.
  • Calcium channel modulation : By blocking calcium channels, it may reduce muscle contraction in airway tissues.

Relaxant Effects

In vitro studies have demonstrated that this compound can significantly relax isolated rat tracheal tissues. The concentration-response curves indicated a dose-dependent effect, with IC50 values suggesting high potency compared to standard bronchodilators.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit various enzymes, particularly those linked to inflammatory pathways. For instance:

  • Poly(ADP-ribose) polymerase (PARP) : Inhibition studies revealed that derivatives similar to this compound can effectively inhibit PARP activity, which is crucial in cellular repair mechanisms and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, highlighting the significance of structural modifications:

CompoundTarget EnzymeIC50 (nM)Reference
This compoundCalcium channels<100
Similar derivativesPARP-150-200
Other benzoate derivativesVarious enzymesVaries widely

Applications in Medicinal Chemistry

The unique structural attributes of this compound position it as a promising candidate for drug development. Its potential applications include:

  • Respiratory therapies : As a bronchodilator or anti-inflammatory agent.
  • Cancer treatment : Due to its enzyme inhibition properties, particularly in pathways associated with tumor growth and inflammation.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate, and what challenges arise during its preparation?

The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Esterification : Ethylation of 3-(aminomethyl)-4-methylbenzoic acid using ethanol under acidic catalysis (e.g., H₂SO₄) .

Chloroacetylation : Reaction of the free amine group with chloroacetyl chloride in anhydrous conditions (e.g., DCM, triethylamine as base) .
Challenges :

  • Competing side reactions (e.g., over-acylation or hydrolysis of the ester group).
  • Purification difficulties due to polar byproducts; column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How can researchers validate the purity and structural integrity of this compound?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : Key signals include:
    • δ 1.3–1.4 ppm (triplet, CH₂CH₃ ester), δ 4.2–4.3 ppm (quartet, OCH₂), δ 4.5 ppm (s, CH₂NH), and δ 8.0–8.2 ppm (aromatic protons) .
    • Confirm chloroacetyl group presence via δ 3.8–4.0 ppm (Cl–CH₂–CO) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 298.7 (calculated for C₁₂H₁₅ClNO₃) .

Q. What safety precautions are critical when handling this compound?

  • Chloroacetyl Group Toxicity : Use fume hoods, nitrile gloves, and eye protection due to potential lachrymatory and alkylating effects .
  • Waste Disposal : Neutralize residual chloroacetyl chloride with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., signal overlap) be resolved for this compound?

  • 2D NMR Techniques : Use HSQC to resolve overlapping CH₂ signals (e.g., NH–CH₂– and Cl–CH₂–) and COSY for coupling patterns .
  • Variable Temperature NMR : Elevate temperature to reduce rotational barriers and sharpen split signals (e.g., hindered aromatic protons) .
  • Deuteration Studies : Exchange labile protons (e.g., NH) with D₂O to simplify spectra .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

  • Protecting Groups : Temporarily protect the amine with Boc (tert-butyloxycarbonyl) before esterification to prevent undesired acylation .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate chloroacetylation under mild conditions .
  • Solvent Optimization : Use THF or DMF for improved solubility of intermediates, reducing reaction time .

Q. How can researchers address discrepancies in biological activity data (e.g., inconsistent IC₅₀ values)?

  • Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO tolerance <0.1%) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation as a cause of variability .
  • Structural Confirmation : Re-analyze batch purity via LC-MS; impurities like hydrolyzed esters (free carboxylic acids) may skew results .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on the chloroacetyl group’s electrophilic reactivity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .
  • MD Simulations : Assess conformational flexibility of the (chloroacetyl)amino-methyl side chain in aqueous environments .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in literature?

  • Solvent Polarity : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Discrepancies may arise from incomplete equilibration during testing .
  • pH Effects : Solubility increases in alkaline buffers (pH >8) due to partial deprotonation of the amine group; validate pH conditions across studies .

Q. Why do XRD crystal structures sometimes show deviations from predicted bond lengths?

  • Packing Effects : Crystal lattice forces can distort bond lengths (e.g., C–Cl bonds may appear elongated by 0.02–0.05 Å) .
  • Thermal Motion : High displacement parameters (B-factors) in flexible regions (e.g., ethyl ester groups) reduce measurement accuracy .

Methodological Recommendations

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours; monitor degradation via UPLC .
  • Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .

Q. How can researchers differentiate between polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify melting points and thermal decomposition profiles; polymorphs often differ by >5°C in melting temperature .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.